N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, a pyrimidinyl group, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a methoxy-substituted benzene derivative to introduce the nitro group. This is followed by the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like the nitro and pyrimidinyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with different substituents on the aromatic ring or the pyrimidinyl group. Examples include:
- N-(2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- N-(4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-21-11-7-9(17(19)20)3-4-10(11)16-12(18)8-22-13-14-5-2-6-15-13/h2-7H,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCACWGHFQXSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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